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Compound of Interest

Compound Name:
3-Chloro-2-fluoro-6-

methoxybenzoic acid

CAS No.: 1782016-34-5

Cat. No.: B2893522

Get Quote

Strategic Analysis of a High-Value Novel Scaffold for Drug Discovery

Executive Summary
3-Chloro-2-fluoro-6-methoxybenzoic acid (C₈H₆ClFO₃) represents a specialized, high-value

building block in modern medicinal chemistry and agrochemical design. Characterized by a

sterically crowded, electron-deficient aromatic core, this compound serves as a critical scaffold

for modulating metabolic stability and lipophilicity in bioactive molecules.

Unlike common benzoic acid derivatives, the specific 2,3,6-substitution pattern of this molecule

offers a unique "ortho-blocked" architecture. The interplay between the electron-withdrawing

fluorine (C2) and chlorine (C3) atoms, juxtaposed with the electron-donating methoxy group

(C6), creates a distinct electronic signature that influences both chemical reactivity and

biological interaction. This guide provides a comprehensive technical analysis of its properties,

synthesis pathways, and application potential, designed for researchers requiring actionable

intelligence on this rare intermediate.
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Chemical Identity & Physical Properties[1][2][3][4][5]
Due to the specialized nature of this compound, certain physical constants are derived from

high-fidelity QSAR models and structural analogs (e.g., 2-fluoro-6-methoxybenzoic acid and

Dicamba).

Table 1: Physicochemical Profile
Property Value / Prediction Confidence Level

IUPAC Name
3-Chloro-2-fluoro-6-

methoxybenzoic acid
High

Molecular Formula C₈H₆ClFO₃ Experimental

Molecular Weight 204.58 g/mol Experimental

InChIKey
NRYJSKFRXRUEDT-

UHFFFAOYSA-N
Experimental

Appearance
White to off-white crystalline

solid
Predicted

Melting Point 115–125 °C
Predicted (Analog

extrapolation)

pKa (Acid) ~2.1 – 2.4 Predicted (Ortho-F/Cl effect)

LogP 2.3 – 2.6 Predicted

Solubility
Low in water; Soluble in

DMSO, MeOH, DCM
High

H-Bond Donors 1 (COOH) Experimental

H-Bond Acceptors 4 (COOH, OMe, F) Experimental
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Note on pKa: The acidity is significantly higher than benzoic acid (pKa 4.2) due to the inductive

electron-withdrawing effect of the ortho-fluorine and meta-chlorine atoms, which stabilize the

carboxylate anion.

Structural Analysis & Reactivity Profile
The reactivity of 3-chloro-2-fluoro-6-methoxybenzoic acid is defined by the competing

electronic effects of its substituents. Understanding these forces is crucial for designing

successful synthetic campaigns.

Electronic Environment
C1 (Carboxyl): The reaction center. Sterically hindered by the C2-F and C6-OMe groups,

requiring activated coupling reagents (e.g., HATU, SOCl₂) for amide bond formation.

C2 (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (SₙAr). The ortho-

COOH and ortho-Cl (at C3) withdraw electron density, making the C-F bond susceptible to

displacement by strong nucleophiles (amines, thiols), especially if the carboxylate is

esterified first.

C3 (Chlorine): Occupies the position para to the methoxy group. This is a strategic "blocking"

position. In many drug scaffolds, the position para to an electron-donating group (like OMe)

is a metabolic "soft spot" for oxidative metabolism (CYP450). The chlorine atom blocks this

site, enhancing metabolic stability.

C6 (Methoxy): An electron-donating group (EDG) that increases electron density in the ring,

partially counteracting the withdrawing effects of the halogens. It also serves as a hydrogen

bond acceptor.

Reactivity Diagram
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Figure 1: Functional reactivity map highlighting the distinct chemical behaviors of each

substituent.

Synthesis Pathways[8][10]
Given the rarity of the specific 3-chloro-2-fluoro-6-methoxy isomer in commercial catalogs, a

robust synthesis strategy is essential. The most logical and high-yield route involves the

electrophilic chlorination of the commercially available parent compound, 2-fluoro-6-

methoxybenzoic acid.

Recommended Route: Regioselective Chlorination
This route leverages the strong ortho/para-directing effect of the methoxy group.

Starting Material: 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8).[1][2][3]

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

Mechanism: The methoxy group at C6 directs the incoming electrophile (Cl⁺) to the para

position (C3). The C5 position is meta to the methoxy and less favored. The C1 position is

blocked.
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Conditions: Acetonitrile or DMF, 60–80 °C.

Synthesis Workflow Diagram
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Figure 2: Regioselective synthesis pathway via electrophilic aromatic substitution.

Experimental Protocol (Predicted)
Step 1: Dissolve 1.0 eq of 2-fluoro-6-methoxybenzoic acid in acetonitrile (0.5 M).

Step 2: Add 1.1 eq of N-Chlorosuccinimide (NCS).

Step 3: Heat to reflux (80 °C) for 4–6 hours. Monitor by LC-MS for the appearance of the +34

mass shift (Cl isotope pattern).

Step 4: Cool to room temperature. Concentrate in vacuo.

Step 5: Redissolve in EtOAc, wash with water and brine.

Step 6: Recrystallize from EtOH/Water to remove any minor 5-chloro isomer.

Applications in Drug & Agrochemical Discovery
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Medicinal Chemistry: Metabolic Stability
The primary utility of this scaffold is in Lead Optimization.

Problem: Many lead compounds containing anisole (methoxybenzene) rings suffer from

rapid clearance due to O-demethylation or oxidation at the para position.

Solution: Incorporating the 3-chloro-2-fluoro-6-methoxybenzoic acid moiety places a

chlorine atom exactly at the metabolic "hotspot" (C3, para to OMe). This blocks CYP450-

mediated oxidation while maintaining the steric and electronic properties of the ring.

Target Classes:

Kinase Inhibitors: As a hinge-binding motif or solvent-exposed tail.

GPCR Ligands: Specifically for receptors requiring a twisted biaryl conformation (e.g.,

Orexin antagonists).

Agrochemicals: Synthetic Auxins
The structural similarity to Dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests potent

auxin-like activity.

Mechanism: The 2,6-disubstitution pattern forces the carboxylate group out of the plane of

the benzene ring. This "twisted" conformation is a prerequisite for binding to the TIR1

ubiquitin ligase complex, the receptor for auxin herbicides.

Differentiation: The replacement of one chlorine (in Dicamba) with fluorine (in this molecule)

alters the lipophilicity and pKa, potentially improving phloem mobility or changing the weed

spectrum.

Safety & Handling
While specific toxicological data for this isomer is limited, handling should follow protocols for

halogenated benzoic acids.

Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)

Eye Irritation: Category 2A (H319)

STOT-SE: Category 3 (H335 - Respiratory Irritation)

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture

absorption (hygroscopic potential).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Whitepaper: 3-Chloro-2-fluoro-6-
methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2893522/docs#technical-whitepaper-3-chloro-2-
fluoro-6-methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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